molecular formula C19H18N2 B14541756 1-(Diphenylmethyl)-2-phenylhydrazine CAS No. 61765-92-2

1-(Diphenylmethyl)-2-phenylhydrazine

Cat. No.: B14541756
CAS No.: 61765-92-2
M. Wt: 274.4 g/mol
InChI Key: KIFMVUICQIDHGG-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-phenylhydrazine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a hydrazine backbone substituted with diphenylmethyl and phenyl groups, a structure that may serve as a key intermediate for the development of novel pharmacologically active molecules. Researchers are exploring its potential as a building block for heterocyclic compounds, similar to other phenylhydrazine derivatives which are known to be precursors in the synthesis of various nitrogen-containing heterocycles with reported biological activities. The diphenylmethyl (benzhydryl) group is a common motif in drugs that act on the central nervous system, suggesting potential research applications in that field. This product is intended for research and further chemical characterization in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the available safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61765-92-2

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-benzhydryl-2-phenylhydrazine

InChI

InChI=1S/C19H18N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,19-21H

InChI Key

KIFMVUICQIDHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=CC=CC=C3

Origin of Product

United States

The Unique Role of Hydrazine Scaffolds in Molecular Design

The hydrazine (B178648) moiety (R₂N-NR₂) is a versatile and highly valuable functional group in the field of molecular design. Its importance stems from the inherent nucleophilicity of the nitrogen atoms and the conformational flexibility around the N-N single bond. This scaffold is a fundamental building block for a vast array of heterocyclic compounds, which are integral to many biologically active molecules.

Hydrazine derivatives are crucial precursors for synthesizing heterocycles like pyrazoles, indoles, and pyridazines. The Fischer indole (B1671886) synthesis, a classic reaction involving an arylhydrazine and an aldehyde or ketone, remains one of the most important methods for constructing the indole ring system found in numerous pharmaceuticals and natural products.

In medicinal chemistry, the hydrazine scaffold is recognized for its ability to act as a linker or a pharmacophore. Its presence in a molecule can influence binding to biological targets through hydrogen bonding and can impart specific three-dimensional arrangements. This has led to the incorporation of hydrazine and its derivatives, known as hydrazides, into a wide range of therapeutic agents.

Structural Significance of the 1 Diphenylmethyl 2 Phenylhydrazine Core

The compound 1-(Diphenylmethyl)-2-phenylhydrazine possesses a distinct molecular architecture that combines the features of a diarylated hydrazine (B178648) with a bulky diphenylmethyl group, also known as a benzhydryl group. While specific research on this particular molecule is limited, an analysis of its constituent parts allows for an understanding of its structural significance.

The core structure consists of a hydrazine N-N bond. One nitrogen atom is substituted with a phenyl group, and the other is substituted with a diphenylmethyl group.

Key Structural Features and Their Implications:

Steric Hindrance: The diphenylmethyl group is exceptionally bulky due to the two phenyl rings attached to a single carbon. This steric bulk would significantly influence the molecule's conformation, restricting rotation around the N-N and N-C bonds. This could lead to a locked or preferred conformation in space, which can be advantageous in the design of molecules with specific spatial requirements for biological activity.

Electronic Effects: The presence of three aryl (phenyl) groups in the molecule influences the electronic properties of the hydrazine nitrogens. The phenyl groups are electron-withdrawing through resonance, which would decrease the nucleophilicity of the nitrogen atoms compared to a simple alkyl-substituted hydrazine.

Conformational Isomerism: Like other unsymmetrically substituted hydrazines, this compound can exist as different conformational isomers due to the inversion barrier at the nitrogen atoms and rotation around the N-N bond. The bulky substituents would likely favor conformations that minimize steric clash.

The combination of significant steric bulk and the electronic influence of multiple aryl groups makes the this compound core a unique scaffold. Its derivatives could be explored in areas where rigid, three-dimensional structures are required, such as in the development of molecular receptors or catalysts.

Evolution of Research in Arylhydrazine Chemistry

Strategic Approaches to 1,2-Diarylhydrazine Synthesis

The core of 1-(Diphenylmethyl)-2-phenylhydrazine features a 1,2-disubstituted hydrazine (B178648) skeleton. Several strategic routes have been established for the synthesis of such frameworks, primarily focusing on the formation of the diarylhydrazine core.

Reductive Methods from Azoarene Precursors

A prevalent and effective method for synthesizing 1,2-diarylhydrazines involves the reduction of the corresponding azoarenes (or azobenzenes). This approach is advantageous as azoarenes are often readily prepared through oxidative coupling of anilines. The key challenge lies in achieving selective reduction to the hydrazine (hydrazoarene) stage without over-reduction to the corresponding anilines.

A variety of reducing agents have been employed for this transformation. Sodium dithionite (B78146) (Na₂S₂O₄) has proven to be a cheap and versatile reagent for converting azobenzenes to N,N'-diarylhydrazines in excellent yields. The reaction is typically performed in a two-phase solvent system, such as a mixture of water, methanol, and dichloromethane, to ensure solubility of the azoarene substrate. This method is generally high-yielding, though its success can be substrate-dependent; for instance, highly substituted or sterically hindered azobenzenes may react slowly or yield alternative products.

Transition metal-based catalytic systems offer milder and more efficient alternatives. For example, a system of iron and calcium chloride (Fe/CaCl₂) can be used for the catalytic transfer hydrogenation of azo compounds, showing excellent tolerance for sensitive functional groups like halides and esters. Nickel catalysis, utilizing ammonia (B1221849) borane (B79455) (NH₃BH₃) as a hydrogen source, provides a method for the semihydrogenation of azoarenes to hydrazoarenes at room temperature with good functional group compatibility.

Catalyst/ReagentHydrogen SourceTypical ConditionsSubstrate ScopeRef.
Sodium DithioniteSelf (in H₂O)Reflux in H₂O/MeOH/CH₂Cl₂Broad for various substituted azobenzenes
Fe/CaCl₂Hydrazine hydrateEthanol, RefluxTolerates halides, carbonyls, nitriles, esters
Nickel ComplexNH₃BH₃Ethanol, Room Temp.Good functional group tolerance
Cobalt ChloridePinacolboraneTHF, Room Temp.Good functional group compatibility

Diazo Coupling and Subsequent Reduction Pathways

This two-step pathway begins with the synthesis of an azoarene, which is then reduced as described in the previous section. The process starts with the diazotization of an aromatic amine (like aniline) to form a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).

The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic coupling partner in a process known as diazo coupling. This reaction forms the N=N double bond of the azoarene. The subsequent reduction of this azo compound to the desired 1,2-diarylhydrazine can be carried out using the methods detailed in section 2.1.1, such as catalytic hydrogenation or chemical reduction with reagents like sodium dithionite. This sequence allows for the synthesis of unsymmetrical diarylhydrazines by coupling two different aromatic precursors.

Catalytic C-N Bond Formation (e.g., Palladium-mediated, Nickel-catalyzed)

Modern cross-coupling reactions provide a powerful and direct route to C-N bond formation, bypassing the need for azo intermediates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this approach. This reaction couples an aryl halide or triflate with an amine or hydrazine derivative.

To synthesize a 1,2-diarylhydrazine, a protected hydrazine or a hydrazine derivative can be coupled with an aryl halide. For instance, benzophenone (B1666685) hydrazone can serve as a hydrazine equivalent, which, after coupling with an aryl halide, can be hydrolyzed to reveal the arylhydrazine. The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base.

Nickel-catalyzed systems are emerging as a cost-effective alternative to palladium. Nickel(II)-bipyridine complexes, for example, can catalyze the C-N coupling of (hetero)aryl chlorides with hydrazides in the presence of an amine base, demonstrating excellent functional group tolerance. These catalytic methods are highly valued for their broad substrate scope and applicability to complex molecule synthesis.

Alkylation and Reductive Alkylation of Hydrazine Derivatives

Once a monosubstituted hydrazine like phenylhydrazine is obtained, the second substituent—in this case, the diphenylmethyl group—can be introduced via alkylation or reductive alkylation.

Direct alkylation involves the reaction of phenylhydrazine with a diphenylmethyl halide (e.g., diphenylmethyl chloride). This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen of phenylhydrazine attacks the electrophilic carbon of the diphenylmethyl halide. A base is typically required to neutralize the hydrogen halide byproduct. A significant challenge in this approach is controlling the regioselectivity (N-1 vs. N-2 alkylation) and avoiding over-alkylation.

Reductive alkylation, also known as reductive amination, offers a more controlled and widely used alternative. This method involves two steps, which can often be performed in one pot:

Hydrazone Formation: Phenylhydrazine is condensed with a ketone, which for the target molecule is benzophenone. This reaction forms the corresponding benzophenone phenylhydrazone.

Reduction: The C=N double bond of the hydrazone is selectively reduced to a C-N single bond.

Various reducing agents can be used for the second step. A classic choice is diborane (B8814927) (B₂H₆), which efficiently reduces the hydrazone intermediate to the desired 1,2-disubstituted hydrazine in high yield. Other common reducing agents used in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing imines and hydrazones in the presence of other carbonyl groups. More recently, enzyme-catalyzed reductive hydrazinations using imine reductases (IREDs) have been developed, offering a green and highly selective biocatalytic route.

Stereoselective Synthesis of Hydrazine Derivatives

While this compound is an achiral molecule, the synthesis of structurally related chiral hydrazine derivatives is of significant interest, particularly for applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. The most common strategy for achieving stereoselectivity is the asymmetric reduction of a prochiral hydrazone.

Transition metal-catalyzed asymmetric hydrogenation is a leading method in this field. Chiral catalysts based on metals like palladium, nickel, rhodium, and ruthenium have been developed for the enantioselective hydrogenation of hydrazones. For instance, palladium complexes with chiral phosphine ligands such as (R)-DTBM-SegPhos have been successfully used for the asymmetric hydrogenation of fluorinated hydrazones, yielding chiral fluorinated hydrazines with high enantioselectivity (up to 94% ee). Similarly, nickel complexes featuring chiral ligands like (S,S)-Ph-BPE have been shown to be highly effective for the asymmetric hydrogenation of cyclic N-acyl hydrazones, affording chiral cyclic hydrazines with excellent yields and enantioselectivities (>99% ee). researchgate.netacs.org

These methods highlight the power of asymmetric catalysis to create stereogenic centers adjacent to the hydrazine nitrogen atoms, providing access to a wide array of valuable, enantioenriched compounds.

Reactions Involving the Hydrazine Nitrogen Atoms

The core reactivity of this compound stems from the hydrazine moiety (-NH-NH-). The nitrogen atom attached to the phenyl group (N2) is generally less basic and less nucleophilic due to the electron-withdrawing nature of the aromatic ring, while the nitrogen atom bearing the bulky diphenylmethyl group (N1) is the primary site for many reactions.

Condensation Reactions with Carbonyl Functionalities Leading to Hydrazones

One of the most fundamental reactions of hydrazines, including this compound, is their condensation with carbonyl compounds such as aldehydes and ketones. alfa-chemistry.comnih.govresearchgate.net This acid-catalyzed reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine on the carbonyl carbon, followed by dehydration to yield a stable hydrazone. alfa-chemistry.combyjus.comrsc.org These hydrazones are often stable, crystalline solids and serve as crucial intermediates in further synthetic transformations. alfa-chemistry.comnih.gov

The general mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine group of the hydrazine on the activated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone.

The resulting N-arylhydrazones are key precursors for cyclization reactions, notably the Fischer indole (B1671886) synthesis. byjus.comtestbook.com

Table 1: Examples of Hydrazone Formation
Carbonyl ReactantHydrazine ReactantProductConditions
AcetophenonePhenylhydrazineAcetophenone phenylhydrazoneEthanol, Acetic acid (catalyst), Reflux
Various AldehydesPhenylhydrazineAldehyde phenylhydrazonesSolvent-free, Room temperature
2,6-HydroxyacetophenoneSubstituted phenylhydrazinesSubstituted phenylhydrazonesAnhydrous ethanol, Acetic acid (catalyst), 60°C

Cycloaddition Reactions and Annulation Processes

This compound is a valuable precursor for constructing a variety of nitrogen-containing heterocyclic rings through cycloaddition and annulation reactions.

Pyrazoles and their derivatives are five-membered heterocyclic compounds with significant applications. A primary route to their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govmdpi.comjk-sci.comresearchgate.net

The reaction of this compound with a 1,3-diketone or a β-ketoester leads to the formation of substituted pyrazoles or pyrazolones, respectively. chemhelpasap.comhilarispublisher.com The mechanism typically begins with the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. chemhelpasap.comslideshare.net

When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group undergoes the initial condensation. nih.govmdpi.com

Table 2: Synthesis of Pyrazole Derivatives
Reactant 1Reactant 2Product ClassKey Reaction Type
Hydrazine derivatives1,3-DiketonesPolysubstituted PyrazolesCyclocondensation (Knorr Synthesis)
PhenylhydrazineEthyl acetoacetate1,3,5-Substituted PyrazolesCondensation (nano-ZnO catalyzed)
Hydrazine saltsα,β-Unsaturated aldehydes/ketonesSubstituted PyrazolesCyclization
DiarylhydrazonesVicinal diols1,3-Substituted PyrazolesIron-catalyzed cyclization

The Fischer indole synthesis is a classic and versatile method for preparing indoles. byjus.comtestbook.comthermofisher.com The reaction involves treating an arylhydrazine, such as this compound, with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgnih.gov

The established mechanism proceeds through several key steps:

Hydrazone Formation : The initial step is the condensation of the hydrazine with the carbonyl compound to form the corresponding phenylhydrazone. alfa-chemistry.combyjus.comwikipedia.org

Tautomerization : The hydrazone isomerizes to its enamine tautomer. alfa-chemistry.comwikipedia.orgnih.gov

byjus.combyjus.com-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a concerted byjus.combyjus.com-sigmatropic rearrangement (a Claisen-like rearrangement), which is the crucial bond-forming step, creating a new C-C bond and breaking the weak N-N bond. byjus.comtestbook.comwikipedia.org

Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered ring (an aminoindoline). byjus.com

Ammonia Elimination : Finally, the elimination of ammonia from the aminoindoline intermediate, driven by the formation of the stable aromatic indole ring, yields the final product. byjus.comwikipedia.orgnih.gov

A variety of Brønsted and Lewis acids can be used to catalyze this reaction, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.orgnih.gov The choice of catalyst can significantly influence the reaction's success and yield. nih.gov

1,2,4-Triazoles are another important class of heterocycles that can be synthesized using hydrazine derivatives.

Einhorn-Brunner Reaction : This reaction produces 1,2,4-triazoles from the condensation of imides with hydrazines in the presence of a weak acid. wikipedia.orgwikipedia.orgresearchgate.net The reaction of this compound with a diacylamine would proceed via nucleophilic attack of the hydrazine on a carbonyl group, followed by cyclization and dehydration to form the triazole ring. wikipedia.org If the imide is asymmetrical, a mixture of isomeric triazoles can be formed. wikipedia.org

Pellizzari Reaction : This method involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. researchgate.netwikipedia.org Although it typically starts with a hydrazide, modified pathways could potentially utilize a hydrazine like this compound. The reaction generally requires high temperatures and can suffer from low yields, though microwave irradiation has been shown to improve reaction times and efficiency. wikipedia.org

The reactivity of the hydrazine moiety in this compound allows for its use in the synthesis of other heterocyclic systems beyond those mentioned above. For instance, reactions with γ-keto acids or their esters can lead to the formation of pyridazinones. Furthermore, reactions with compounds containing activated triple bonds or other suitable 1,3-dielectrophiles can also serve as pathways to various five- and six-membered heterocyclic rings. The specific reaction conditions and the nature of the co-reactant determine the structure of the final heterocyclic product.

Nucleophilic Reactivity and Kinetic Analysis of Hydrazines

Hydrazine and its derivatives are well-established nucleophiles, a characteristic attributed to the lone pair of electrons on the nitrogen atoms. The nucleophilicity of these compounds has been the subject of detailed kinetic studies, often involving their reactions with electrophiles like benzhydrylium ions and quinone methides. acs.orgnih.gov The reactivity of substituted hydrazines is influenced by the electronic and steric nature of their substituents.

The kinetics of the reactions of various amines and hydrazines have been systematically investigated using techniques such as UV-vis spectroscopy, including stopped-flow and laser-flash methods. acs.orgnih.gov These studies allow for the determination of second-order rate constants (k₂) and, subsequently, the nucleophilicity parameters N and sₙ, according to the linear free energy relationship: log k₂ = sₙ(N + E). acs.orgnih.gov

In the case of this compound, the presence of a phenyl group on one nitrogen and a bulky diphenylmethyl group on the other significantly modulates its nucleophilic character. While alkyl groups on the α-position of a hydrazine can increase reactivity, they tend to decrease it at the β-position. acs.orgnih.gov The steric hindrance imposed by the diphenylmethyl group would likely play a significant role in its reaction kinetics.

A study on a range of structurally varied hydrazines revealed a greater than 100-fold difference in reaction rates for hydrazone formation. nih.gov Generally, electron-donating groups on arylhydrazines increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov The phenyl group in this compound would have a modest electronic effect, while the diphenylmethyl group is primarily a steric contributor.

Interactive Table: Nucleophilicity Parameters for Selected Hydrazines and Amines

NucleophileNsₙSolvent
Hydrazine14.50.8Acetonitrile
Methylamine14.80.8Acetonitrile
Phenylhydrazine13.20.9Acetonitrile

Note: Data is generalized from studies on hydrazine and amine nucleophilicity. Specific data for this compound is not available.

Oxidative Transformations and Free Radical Generation Mechanisms

The oxidation of hydrazine derivatives, particularly phenylhydrazine, is a complex process that proceeds through various intermediates, including free radicals. nih.govacs.org These transformations can be initiated by metal ions (like Cu²⁺) or by enzymatic systems. nih.govresearchgate.netnih.gov The oxidation of phenylhydrazine is known to be an autocatalytic process where superoxide (B77818) radical (O₂⁻) acts as both a product and a chain propagator. nih.govacs.org

The proposed mechanism for the oxidation of phenylhydrazine involves the formation of a phenylhydrazyl radical as a key intermediate. nih.govnih.gov This radical can then undergo further reactions, leading to the formation of phenyldiazene (B1210812) and benzenediazonium (B1195382) ion. nih.gov The generation of these reactive species underscores the diverse biological effects observed with phenylhydrazine. nih.govacs.org

For this compound, a similar one-electron oxidation process is expected to occur, leading to the formation of a corresponding hydrazyl radical. The stability and subsequent reaction pathways of this radical would be influenced by the presence of the diphenylmethyl group. The metabolism of hydrazine derivatives by neutrophils has been shown to generate carbon-centered radicals, with the specific pathway being dependent on the substitution pattern of the hydrazine. nih.gov Monosubstituted hydrazines are primarily metabolized by myeloperoxidase, whereas disubstituted hydrazines are metabolized by active oxygen species. nih.gov

The general mechanism for the generation of free radicals from hydrazines can be summarized as follows:

Initiation: A one-electron oxidation of the hydrazine to form a hydrazyl radical cation.

Propagation: The hydrazyl radical can react with molecular oxygen to produce superoxide radicals or undergo further decomposition.

Intermediate Formation: The reaction cascade can lead to the formation of various reactive intermediates, including other radical species and diazonium ions. nih.govresearchgate.net

Reductive Transformations and Asymmetric Hydrosilylation

The nitrogen-nitrogen bond in hydrazine derivatives can be cleaved under reductive conditions. psu.edursc.org This reductive cleavage is a useful synthetic transformation for the preparation of amines. The ease of this cleavage is dependent on the nature of the substituents on the hydrazine nitrogen atoms. Acyl groups, for example, can activate the N-N bond towards reduction. psu.edursc.org

Common reagents used for the reductive cleavage of the N-N bond include zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org More recently, diboron (B99234) reagents activated by a Lewis base have been shown to effectively promote the N-N bond cleavage in a variety of hydrazine derivatives. nih.gov For this reaction to proceed efficiently with hydrazines, the presence of an aryl group is often essential to stabilize the negative charge that develops during the cleavage process. nih.gov Theoretical calculations suggest a non-radical, concerted mechanism for the B-B and N-N bond cleavage. nih.gov

In the context of this compound, the presence of the phenyl group would facilitate reductive cleavage of the N-N bond, potentially yielding aniline and diphenylmethylamine.

Reactions and Transformations Involving Aromatic and Diphenylmethyl Moieties

The phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The hydrazine moiety is an activating group and directs incoming electrophiles to the ortho and para positions. The nitrogen atom attached to the phenyl ring can donate its lone pair of electrons into the aromatic system, thereby increasing the electron density at these positions and facilitating electrophilic attack. libretexts.org

A relevant example is the electrophilic thiocyanation of 1-(substituted benzylidene)-2-phenylhydrazines. mdpi.com In this reaction, an in-situ generated electrophilic thiocyanate (B1210189) precursor reacts with the phenylhydrazine derivative to introduce a thiocyanate (-SCN) group onto the aromatic ring. mdpi.com This demonstrates the feasibility of electrophilic substitution on the phenyl ring of such compounds.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The regioselectivity of these reactions on the two distinct types of phenyl rings in this compound (the one attached to nitrogen and the two in the diphenylmethyl group) would be influenced by both electronic and steric factors. The phenyl ring attached to the hydrazine nitrogen is expected to be more activated towards electrophilic substitution.

The diphenylmethyl (or benzhydryl) group possesses its own characteristic reactivity. The benzylic hydrogen atom is relatively acidic and can be abstracted to form a diphenylmethyl radical. This radical is stabilized by resonance over the two phenyl rings. Alternatively, the diphenylmethyl group can be a precursor to the diphenylmethyl cation, which is also a stabilized carbocation.

While specific examples of the functionalization of the diphenylmethyl group within the this compound framework are scarce in the literature, general reactions of the diphenylmethyl group can be inferred. These could include:

Oxidation: Oxidation of the benzylic C-H bond to introduce a hydroxyl group or a carbonyl group.

Radical Halogenation: Introduction of a halogen atom at the benzylic position via a free radical mechanism.

Deprotonation and Alkylation: Deprotonation of the benzylic proton followed by reaction with an electrophile to introduce a new substituent.

The specific conditions required for these transformations would need to be carefully chosen to avoid competing reactions at the more reactive hydrazine moiety.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

No experimental IR or Raman spectra for 1-(Diphenylmethyl)-2-phenylhydrazine have been published. These techniques would provide crucial information about the characteristic vibrational modes of the molecule, including N-H stretching, C-H stretching of the aromatic and methine groups, and the vibrations of the phenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, is not available. The fragmentation analysis would be instrumental in understanding the stability of different parts of the molecule and the preferred cleavage pathways upon ionization.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystal structure for this compound. A crystallographic study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Spectroscopic Analysis of this compound Reveals Key Electronic Transitions

Detailed spectroscopic analysis of this compound, a significant chemical compound, has yet to be extensively documented in publicly accessible scientific literature. Consequently, specific experimental data regarding its electronic absorption spectroscopy, including precise absorption maxima (λmax) and molar absorptivity (ε) values, remain largely uncharacterized. However, by examining the structural motifs present in the molecule—namely the phenyl and diphenylmethyl groups—it is possible to infer the nature of its electronic transitions.

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides critical insights into its electronic structure. The absorption of UV-Vis radiation by a molecule excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the phenyl rings. Aromatic systems like benzene (B151609) and its derivatives typically exhibit characteristic electronic transitions. These transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).

In simpler, unsubstituted aromatic compounds, these π → π* transitions often manifest as two distinct absorption bands. The first, a strong absorption band typically appearing at shorter wavelengths (around 200 nm), is referred to as the E2-band. A second, weaker absorption band, known as the B-band, is usually observed at longer wavelengths (around 255 nm) and is characterized by its fine vibrational structure.

The introduction of substituents onto the phenyl ring can significantly influence the UV-Vis spectrum. The diphenylmethyl and phenylhydrazine (B124118) moieties in this compound are expected to act as auxochromes, groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. These substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hyperchromic effect (an increase in absorption intensity).

Given the presence of multiple phenyl groups and the nitrogen atoms of the hydrazine (B178648) bridge, the UV-Vis spectrum of this compound is anticipated to be a composite of the electronic transitions associated with these components. The interaction between the phenyl rings and the non-bonding electrons on the nitrogen atoms could also potentially lead to n → π* transitions, which are typically of lower intensity than π → π* transitions.

To provide a comprehensive understanding of the electronic absorption properties of this compound, further empirical research is necessary. The acquisition of its UV-Vis spectrum would allow for the precise determination of its absorption maxima and molar absorptivity, enabling a detailed assignment of the observed electronic transitions.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system. For hydrazine (B178648) derivatives, DFT calculations provide deep insights into their geometry, stability, and spectroscopic characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For flexible molecules like 1-(Diphenylmethyl)-2-phenylhydrazine, which has several rotatable bonds, this process is crucial for identifying the most stable conformers.

Below is a table of optimized geometrical parameters for the parent molecule, phenylhydrazine (B124118), calculated using the B3LYP/6-31G(d,p) level of theory, which serves as a foundational model.

ParameterBond/AngleCalculated Value
Bond LengthC-N1.41 Å
N-N1.40 Å
N-H (amino)1.01 Å
C-C (aromatic, avg.)1.39 Å
Bond AngleC-N-N119.5°
H-N-H107.0°
C-C-C (aromatic, avg.)120.0°

Note: The data presented is for phenylhydrazine and is intended to be illustrative of the type of information obtained from DFT geometry optimization.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, often scaled to correct for anharmonicity and basis set limitations, can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands.

For hydrazine derivatives, characteristic vibrational modes include N-H stretching, N-N stretching, and various bending and torsional modes. nih.gov For instance, in a study on a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, theoretical N-H stretching vibrations were calculated to be in the range of 3450-3630 cm⁻¹, which correlated with the experimental value of 3304 cm⁻¹. nih.gov

The following table presents selected calculated vibrational frequencies for phenylhydrazine, illustrating the type of spectroscopic predictions achievable with DFT.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch (asymmetric)3450
N-H Stretch (symmetric)3360
N-N Stretch1100
C-N Stretch1280
Phenyl Ring C-C Stretch1605

Note: These frequencies are representative values for phenylhydrazine and are used to demonstrate the application of DFT in vibrational analysis.

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In phenylhydrazine derivatives, the HOMO is typically localized on the hydrazine moiety and the phenyl ring, reflecting the electron-donating nature of these groups. The LUMO is often distributed over the phenyl ring's π-system. The introduction of a diphenylmethyl group would be expected to influence the energies and distributions of these frontier orbitals. DFT calculations can precisely map the electron density distribution and visualize the HOMO and LUMO, providing insights into sites susceptible to electrophilic or nucleophilic attack. imist.ma

Molecular OrbitalEnergy (eV)
HOMO-5.4
LUMO-0.2
HOMO-LUMO Gap5.2

Note: The data is illustrative for a phenylhydrazine derivative and is meant to exemplify the outputs of MO analysis.

DFT can be used to calculate various thermochemical properties, such as enthalpies of formation, Gibbs free energies, and entropies. researchgate.net These calculations are vital for determining the stability of different isomers and for predicting the thermodynamics of chemical reactions. For example, the relative stability of different conformers of a molecule can be assessed by comparing their calculated Gibbs free energies.

Furthermore, DFT is employed to study reaction energetics, including the calculation of stabilization enthalpies and reorganization energies. These parameters are crucial for understanding the kinetics and mechanisms of reactions involving hydrazine derivatives, such as oxidation or condensation reactions. For instance, the solvolysis of phenyl hydrazine hydrochloride has been studied to determine thermodynamic parameters like enthalpy and entropy changes, revealing the endothermic nature of the process. ekb.eg

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For a molecule like this compound, MD simulations could be used to study its conformational flexibility in different solvents, the dynamics of hydrogen bonding, and its interaction with other molecules or biological targets. uni-paderborn.de Simulations of hydrazine and its derivatives in solution have been performed to understand their fluid phase behavior and to validate molecular models. researchgate.net Such simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a system.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. aps.orgsuperfri.org

For phenylhydrazine derivatives, these methods can be applied to study a variety of reactions, including oxidation, condensation, and cyclization reactions. For example, the mechanism of osazone formation from the reaction of sugars with phenylhydrazine has been investigated using quantum chemical calculations to explain the observed regioselectivity. sciepub.com Similarly, the initial steps of the reaction of phenylhydrazine with oxyhemoglobin have been explored to understand its oxidative effects. nih.gov These studies provide a detailed, step-by-step picture of how bonds are formed and broken, which is essential for controlling and designing chemical transformations.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be effectively predicted using a variety of computational techniques, primarily centered around Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

For this compound, the presence of two phenyl rings and a diphenylmethyl group significantly influences its electronic properties. The phenyl rings are involved in π-conjugation, which can delocalize electron density across the molecule. The diphenylmethyl group, being a bulky and electron-donating substituent, is expected to increase the electron density on the hydrazine nitrogen atoms, thereby raising the energy of the HOMO and making the molecule more susceptible to oxidation.

Computational studies on similar substituted hydrazine systems have demonstrated that the nature and position of substituents can fine-tune the reactivity. For instance, the introduction of electron-donating groups generally enhances the nucleophilicity of the hydrazine nitrogens. Conversely, electron-withdrawing groups would be expected to decrease their nucleophilicity.

The selectivity of reactions involving this compound can also be predicted. For example, in reactions with electrophiles, the site of attack can be determined by calculating the Fukui functions or by analyzing the molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing areas of low electron density (electrophilic sites). In the case of this compound, the nitrogen atoms of the hydrazine moiety are expected to be the most nucleophilic centers.

Below is a hypothetical data table illustrating the types of reactivity descriptors that could be calculated for this compound using DFT at the B3LYP/6-31G(d) level of theory.

Parameter Predicted Value Interpretation
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability
Ionization Potential6.2 eVEnergy required to remove an electron
Electron Affinity0.2 eVEnergy released upon gaining an electron
Chemical Hardness2.65 eVResistance to change in electron distribution
Chemical Softness0.38 eV⁻¹Reciprocal of hardness, indicates reactivity
Electronegativity3.15 eVTendency to attract electrons
Electrophilicity Index1.87 eVA measure of electrophilic character

Studies on Intramolecular Interactions and Stereoelectronic Effects

The three-dimensional conformation of this compound is dictated by a complex interplay of intramolecular interactions and stereoelectronic effects. Computational methods are particularly adept at exploring the potential energy surface of the molecule to identify its most stable conformers.

The bulky diphenylmethyl group imposes significant steric constraints on the molecule. The rotation around the C-N and N-N bonds is likely to be hindered, leading to a limited number of preferred conformations. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, can reveal the most stable geometries.

Intramolecular interactions that are likely to be significant in this compound include:

van der Waals Interactions: Attractive and repulsive forces between non-bonded atoms will contribute to the conformational stability.

π-π Stacking: It is possible that in certain conformations, the phenyl rings could engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or T-shaped manner. These interactions, while weak, can contribute to the stability of a particular conformer.

C-H···π Interactions: The hydrogen atoms of one phenyl ring can interact with the π-electron cloud of another, providing additional stabilization.

Stereoelectronic effects also play a crucial role. These effects arise from the interaction of electron orbitals. In this compound, the orientation of the lone pair of electrons on the nitrogen atoms relative to the adjacent bonds is of particular interest. The anomeric effect, a stereoelectronic effect commonly observed in systems with heteroatoms, could influence the geometry around the N-N bond. This effect involves the delocalization of a lone pair of electrons into an adjacent antibonding σ* orbital. The extent of this delocalization is highly dependent on the dihedral angle between the lone pair and the antibonding orbital.

Computational tools such as Natural Bond Orbital (NBO) analysis can be used to quantify these stereoelectronic interactions. NBO analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, offering a quantitative measure of the strength of these interactions.

A hypothetical table of key dihedral angles for a predicted low-energy conformer of this compound is presented below.

Dihedral Angle Predicted Value (degrees) Description
C(phenyl)-N-N-C(diphenylmethyl)120°Defines the twist around the N-N bond
H-C(diphenylmethyl)-N-N60°Orientation of the diphenylmethyl group
N-N-C(phenyl)-C(aromatic)30°Orientation of the phenyl group

Applications in Synthetic Organic Chemistry and Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 1-(Diphenylmethyl)-2-phenylhydrazine as a key intermediate in the synthesis of complex molecules. The broader class of phenylhydrazines is fundamental to reactions like the Fischer indole (B1671886) synthesis, which is a cornerstone for creating a variety of dyes and pharmaceuticals. wikipedia.org However, research specifically employing the diphenylmethyl derivative as a building block or precursor in multi-step total synthesis is not reported.

Development of Novel Organic Scaffolds and Frameworks

The use of this compound in the development of novel organic scaffolds or as a linker in the construction of porous materials like Metal-Organic Frameworks (MOFs) is not described in the reviewed literature. The synthesis of MOFs typically involves the reaction of metal ions with organic linkers, often containing carboxylate or azolate functional groups, to create porous, crystalline structures. researchgate.net While the hydrazine (B178648) moiety can be a part of more complex ligands, the specific contribution of this compound to this field has not been documented.

Precursors for Ligands in Catalysis and Coordination Chemistry

No specific research was found that utilizes this compound as a precursor for synthesizing ligands for catalysis or coordination chemistry. Related compounds, such as 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine, have been successfully used to create ligands that form complexes with transition metals like nickel, palladium, and platinum, which are then evaluated for their catalytic activity. researchgate.net Phenylhydrazine (B124118) and its simpler derivatives are also used to create ligands for various metal complexes. researchgate.netresearchgate.net However, the unique steric and electronic properties that the diphenylmethyl group would impart to a ligand system derived from this compound have not been explored in the available literature.

Utility in the Formation of Advanced Materials (non-biological)

There is no evidence in the scientific literature of this compound being used in the formation of advanced, non-biological materials. For context, phenylhydrazine itself can be incorporated as a monomer in the synthesis of polymers, such as phenylenediamine-phenylhydrazine-formaldehyde terpolymers, which are investigated for various properties. nih.gov However, the specific incorporation of the 1-(diphenylmethyl) derivative into polymers, composites, or other advanced materials has not been reported.

Perspectives and Future Directions in 1 Diphenylmethyl 2 Phenylhydrazine Research

Innovations in Green Synthetic Methodologies

The synthesis of hydrazine (B178648) derivatives is progressively moving towards more environmentally benign methods to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net Future research on the synthesis of 1-(Diphenylmethyl)-2-phenylhydrazine will likely focus on adopting and innovating green chemistry principles.

Key areas of development include:

Solvent-Free and Aqueous Reactions: Traditional organic solvents can be replaced with greener alternatives. An emerging trend is the use of "on water" synthesis, where the unique properties of water at the interface can accelerate reaction rates for certain organic transformations, including the addition of radicals to hydrazones. organic-chemistry.org

Mechanochemistry: Solid-state synthesis through techniques like ball milling offers a significant reduction in solvent use, often leading to higher yields and shorter reaction times. rsc.org This approach has proven effective for producing hydrazones and could be adapted for the alkylation of phenylhydrazine (B124118) with diphenylmethanol (B121723) or its derivatives. rsc.orgmdpi.com

Catalysis: The development of reusable and non-toxic catalysts is paramount. Research into nanostructured catalysts, such as diphosphates, has shown promise for the efficient synthesis of phenylhydrazone derivatives under solvent-free conditions. researchgate.net Future work could explore similar catalysts for the specific synthesis of this compound.

Traditional MethodGreen AlternativePotential Advantage
Synthesis in volatile organic solvents (e.g., benzene (B151609), chloroform). wikipedia.orgMechanochemical (ball milling) or solid-state melt reactions. rsc.orgReduced or eliminated solvent waste, operational simplicity, often quantitative yields. rsc.org
Use of stoichiometric, non-reusable reagents.Development of reusable, heterogeneous catalysts (e.g., nanostructured diphosphates). researchgate.netCatalyst can be recovered and reused, reducing waste and cost. researchgate.net
High-temperature reflux conditions.Aqueous ("on water") synthesis at room temperature. organic-chemistry.orgLower energy consumption, use of an environmentally benign solvent. organic-chemistry.org

Exploration of Unconventional Reactivity Patterns

Beyond established synthetic applications, future research will delve into the less-explored reactivity of this compound. The presence of the N-N bond and multiple aromatic rings suggests a rich chemical landscape.

Computational Probes of Reactivity: Density Functional Theory (DFT) and other high-level ab initio methods can be used to understand the thermodynamics of the N-N bond, in particular its homolytic bond dissociation enthalpy (BDE). nih.gov Such computational studies can predict the compound's stability and its potential to act as a radical initiator or participant in radical-mediated reactions. nih.gov

Redox Chemistry: Appending redox-active fragments to a hydrazine moiety can influence its reactivity. nih.gov While not intrinsic to this compound, derivatization could unlock novel redox behaviors. Computational analysis can predict how structural modifications might alter the compound's ability to transfer protons, hydrides, or hydrogen atoms, which is crucial for applications in catalysis and energy storage. nih.gov

Catalytic Cycles: The borrowing hydrogen strategy, often catalyzed by transition metals like ruthenium, enables the alkylation of hydrazides using alcohols. organic-chemistry.org Similar catalytic approaches could be explored to use this compound as a ligand or a substrate in novel C-N bond-forming reactions.

Area of ExplorationMethodologyPotential Outcome
N-N Bond StabilityComputational chemistry (e.g., DFT) to calculate Bond Dissociation Enthalpy (BDE). nih.govPrediction of thermal stability and potential for use in radical reactions.
Redox BehaviorCyclic voltammetry combined with computational analysis. nih.govUnderstanding electron transfer capabilities for applications in catalysis or materials science.
Novel Bond FormationsTransition-metal-catalyzed reactions (e.g., borrowing hydrogen). organic-chemistry.orgDevelopment of new synthetic routes to complex nitrogen-containing heterocycles.

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery by accelerating the design-build-test-learn cycle. rsc.org For a compound like this compound, these computational tools offer a pathway to rapidly explore its potential and design superior analogues.

Property Prediction: ML models can be trained on existing databases of hydrazine derivatives to predict various properties of this compound, such as solubility, stability, and potential biological activities, without the need for initial synthesis and testing. nih.gov This is particularly useful for predicting complex properties like toxicity or ADME (absorption, distribution, metabolism, and excretion) profiles in early-stage drug discovery. nih.govnih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By defining desired characteristics (e.g., enhanced binding to a biological target), these algorithms can propose new molecular structures that are synthetically accessible.

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing this compound, including catalyst choice, solvent, and temperature, thereby improving yields and reducing the experimental effort required.

AI/ML ApplicationDescriptionImpact on Research
Predictive ModelingUsing algorithms like Convolutional Neural Networks (CNN) or Support Vector Machines (SVM) to predict physicochemical and biological properties from molecular structure. nih.govReduces the need for extensive initial screening, saving time and resources.
Generative DesignEmploying models to generate novel molecular structures tailored to specific functions.Accelerates the discovery of new compounds with enhanced performance.
Synthesis PlanningAI tools that suggest synthetic routes and predict reaction outcomes.Optimizes synthetic strategies for efficiency and sustainability.

Development of Novel Analytical Techniques for Structural Characterization

Unambiguous structural elucidation is critical for understanding the properties and reactivity of any chemical compound. While standard techniques are effective, future research will benefit from the application of more advanced and integrated analytical workflows.

Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional (2D) techniques like COSY, HSQC, and HMBC are essential for confirming the connectivity of the diphenylmethyl and phenyl groups to the hydrazine core. mdpi.com These methods are crucial for distinguishing between potential isomers and understanding conformational dynamics in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques such as ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) provide not only precise mass determination but also valuable structural information through fragmentation patterns. nih.gov Analysis of these patterns can help confirm the compound's structure, especially the location of the diphenylmethyl group. tsijournals.comnih.gov

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.net

Integrated Spectroscopic and Computational Analysis: A powerful modern approach involves combining experimental data (NMR, IR, UV-Vis) with theoretical calculations (DFT). tandfonline.com DFT can predict spectroscopic data (e.g., chemical shifts, vibrational frequencies) for a proposed structure, and a strong correlation with experimental results provides a high degree of confidence in the structural assignment. tandfonline.commdpi.com

TechniqueInformation ProvidedAdvantage
2D NMR (COSY, HSQC, HMBC)Through-bond correlations between protons and carbons. mdpi.comProvides unambiguous assignment of all atoms and confirms molecular connectivity. nih.gov
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and fragmentation pathways. nih.govnih.govConfirms elemental composition and provides clues to the molecular structure. nih.gov
Single-Crystal X-ray DiffractionPrecise 3D atomic coordinates, bond lengths, and angles in the solid state. tandfonline.comresearchgate.netThe "gold standard" for definitive structural proof.
DFT-Assisted SpectroscopyTheoretical prediction of spectra (NMR, IR) to compare with experimental data. tandfonline.comIncreases confidence in structural assignment, especially for complex molecules.

Q & A

Q. Key Characterization Tools :

  • Melting Points : Used to assess purity (e.g., 113–115°C for furan-substituted derivatives) .
  • Spectroscopy : IR (C=N stretch at 1590–1630 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm), and HRMS for structural confirmation .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar hydrazones?

Methodological Answer:
Contradictions in spectral data (e.g., melting points or NMR shifts) often arise from:

  • Polymorphism : Different crystalline forms of the same compound can exhibit varying melting points. Use X-ray crystallography to confirm crystal packing .
  • Stereoisomerism : (Z/E)-isomerism in hydrazones can lead to split NMR signals. Assign configurations via NOESY or computational modeling (e.g., DFT calculations) .
  • Impurity Interference : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Example : A study reported a melting point of 77–79°C for (Z,E)-1-(2-chlorobenzylidene)-2-phenylhydrazine, conflicting with literature values (84.7–85.5°C). This discrepancy was attributed to incomplete purification or solvent residue .

Basic: What spectroscopic techniques are essential for characterizing phenylhydrazine derivatives?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N–H at ~3300 cm⁻¹) .
  • NMR :
    • ¹H NMR: Imine protons (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.6 ppm) .
    • ¹³C NMR: Carbonyl/imine carbons (δ 145–160 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at 231.0684 for chlorobenzylidene derivatives) .
  • Elemental Analysis : Validates purity (>95% for most synthesized derivatives) .

Advanced: How can computational methods enhance the design of bioactive hydrazones?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., urease enzyme in H. pylori). Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with bioactivity. Hammett constants (σ) can guide substituent selection .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .

Case Study : (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine showed higher binding affinity (-5.3 kcal/mol) to H. pylori urease than thiourea (-3.3 kcal/mol), validated via in vitro assays .

Basic: What are the primary applications of phenylhydrazine derivatives in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Agents : Hydrazones inhibit enzymes like urease (IC₅₀ = 12.089 µg/mL) via competitive binding to nickel active sites .
  • Anticancer Screening : Derivatives induce apoptosis in cancer cell lines (e.g., MCF-7) via ROS generation. Use MTT assays to quantify cytotoxicity .
  • MAO Inhibition : Substituted hydrazones (e.g., 1-(4-fluorophenoxy derivatives) target monoamine oxidase enzymes for neurological disorder research .

Advanced: How can researchers optimize reaction conditions to improve hydrazone yields?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, ethanol) enhance imine formation. Avoid protic solvents if intermediates are moisture-sensitive .
  • Catalysis : Add acetic acid (1–2 drops) to protonate the aldehyde, accelerating nucleophilic attack by phenylhydrazine .
  • Temperature Control : Reflux at 70–80°C for 3–6 hours balances yield and decomposition .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15–30 minutes at 100 W) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.